molecular formula C22H23BrN2O3S B301063 5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301063
M. Wt: 475.4 g/mol
InChI Key: XJRLDIXLOUYTIL-OMSSWJLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by interacting with specific receptors in the body. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial activity against a variety of bacterial and fungal strains. In addition, it has been shown to have anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines. Studies in animal models have also demonstrated the compound's potential as an antidiabetic agent by reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. In addition, the compound has been extensively studied, and its potential applications in various fields have been well-documented. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One potential direction is further studies on the compound's mechanism of action, which may lead to the development of more effective drugs based on this compound. Another direction is the development of more efficient synthesis methods for the compound, which may make it more accessible for research purposes. Additionally, the compound's potential applications in the field of materials science, specifically in the development of organic semiconductors, warrant further investigation.

Synthesis Methods

The synthesis of 5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been reported using different methods. One of the most commonly used methods involves the reaction of 2-ethoxybenzaldehyde and 4-ethoxyaniline in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with bromine to obtain the final compound. Other methods involve the use of different aldehydes and amines to obtain the desired product.

Scientific Research Applications

5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been shown to have potential as an antidiabetic agent. This compound has also been studied for its potential applications in the field of materials science, specifically in the development of organic semiconductors.

properties

Product Name

5-(5-Bromo-2-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C22H23BrN2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23BrN2O3S/c1-4-25-21(26)20(14-15-13-16(23)7-12-19(15)28-6-3)29-22(25)24-17-8-10-18(11-9-17)27-5-2/h7-14H,4-6H2,1-3H3/b20-14-,24-22?

InChI Key

XJRLDIXLOUYTIL-OMSSWJLUSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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